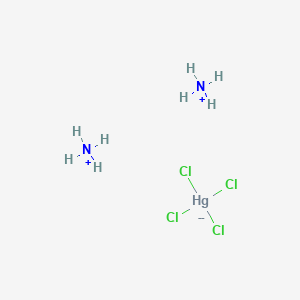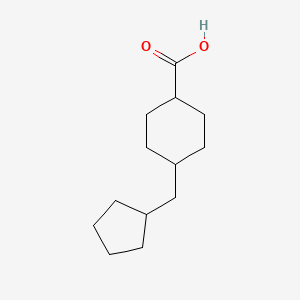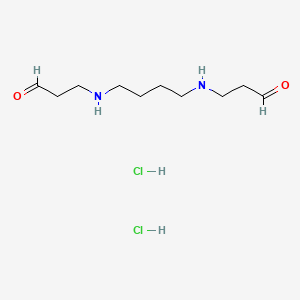
2-(Cyclopentylimino)-4-oxo-3-(m-tolyl)-5-thiazolidineacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopentylimino)-4-oxo-3-(m-tolyl)-5-thiazolidineacetic acid is a complex organic compound that features a thiazolidine ring, a cyclopentyl group, and a m-tolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentylimino)-4-oxo-3-(m-tolyl)-5-thiazolidineacetic acid typically involves the formation of the thiazolidine ring through a cyclization reaction. One common method involves the reaction of a cyclopentanone derivative with an appropriate amine and a thioamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclopentylimino)-4-oxo-3-(m-tolyl)-5-thiazolidineacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, sodium hydride, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Alkylated thiazolidine derivatives.
Aplicaciones Científicas De Investigación
2-(Cyclopentylimino)-4-oxo-3-(m-tolyl)-5-thiazolidineacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(Cyclopentylimino)-4-oxo-3-(m-tolyl)-5-thiazolidineacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can occur through various pathways, including competitive inhibition at the active site or allosteric modulation. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Cyclopentylimino)-4-oxo-3-(o-tolyl)-5-thiazolidineacetic acid
- 2-(Cyclopentylimino)-4-oxo-3-(p-tolyl)-5-thiazolidineacetic acid
- 2-(Cyclohexylimino)-4-oxo-3-(m-tolyl)-5-thiazolidineacetic acid
Uniqueness
2-(Cyclopentylimino)-4-oxo-3-(m-tolyl)-5-thiazolidineacetic acid is unique due to its specific substitution pattern on the thiazolidine ring and the presence of the m-tolyl group. This structural uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds. The presence of the cyclopentyl group also contributes to its unique steric and electronic properties, which can influence its interactions with molecular targets .
Propiedades
Número CAS |
39964-46-0 |
|---|---|
Fórmula molecular |
C17H20N2O3S |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
2-[2-cyclopentylimino-3-(3-methylphenyl)-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C17H20N2O3S/c1-11-5-4-8-13(9-11)19-16(22)14(10-15(20)21)23-17(19)18-12-6-2-3-7-12/h4-5,8-9,12,14H,2-3,6-7,10H2,1H3,(H,20,21) |
Clave InChI |
LDUWRKVIBDWOEW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N2C(=O)C(SC2=NC3CCCC3)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


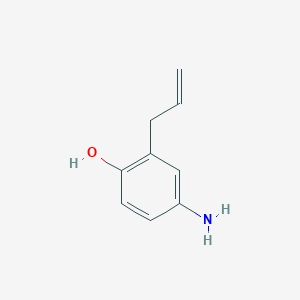

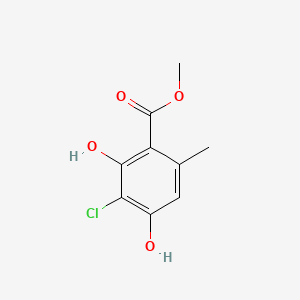




![1,1'-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-phenylpiperazine)](/img/structure/B14675352.png)


